molecular formula C11H10N2O4 B2681103 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152601-80-3

4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2681103
CAS No.: 1152601-80-3
M. Wt: 234.211
InChI Key: FPAAXOFYZPRRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152601-80-3) is a high-purity pyrazole derivative designed for advanced pharmaceutical and biochemical research. With a molecular formula of C11H10N2O4 and a molecular weight of 234.21 g/mol, this compound serves as a key chemical building block . Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmacological agents due to their diverse therapeutic potential . This compound is of significant interest in the field of protease inhibition, particularly for the study of metalloproteinases such as meprin α and meprin β . These enzymes are emerging as important drug targets linked to pathologies including cancer, Alzheimer's disease, fibrotic disorders, and inflammatory conditions . The heteroaromatic pyrazole core allows for straightforward synthetic modifications, making this carboxylic acid-functionalized derivative an ideal starting point for Structure-Activity Relationship (SAR) exploration and the development of novel chemical probes . The compound is provided with a minimum purity of 95% and is supplied with associated analytical data. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. REFERENCES 1. PubChem. (2017). This compound. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/43133822 2. BLD Pharmatech. (n.d.). This compound. Retrieved from https://www.bldpharm.com/products/1152601-80-3.html 3. Leuthold, et al. (2023). Synthesis and structure–activity relationships of pyrazole-based meprin inhibitors. PMC . https://pmc.ncbi.nlm.nih.gov/articles/PMC9870012/ 4. PubChem Lite. (n.d.). This compound. Retrieved from https://pubchemlite.lcsb.uni.lu/e/compound/43133822

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-6-9(14)10(12-13)11(15)16/h2-6,14H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAAXOFYZPRRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-oxo-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Formation of 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has significant potential as a building block in the synthesis of various pharmaceutical agents. Its pyrazole core is prevalent in many biologically active compounds, including:

  • Anti-inflammatory Agents : The compound may exhibit anti-inflammatory properties through its interactions with specific molecular targets.
  • Analgesics : It has been investigated for its potential analgesic effects.
  • Anticancer Agents : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis.

Recent studies have shown that derivatives of this compound demonstrate antimicrobial activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules due to its functional groups, which allow for further chemical modifications. Its versatility makes it a valuable compound in synthetic chemistry, enabling the development of new compounds with desired properties.

Material Science

The unique structural properties of this compound position it as a candidate for developing new materials with specific electronic or optical characteristics. Ongoing research aims to explore its applications in creating advanced materials for electronics and photonics.

Case Study 1: Antimicrobial Activity

Research conducted on various pyrazole derivatives, including this compound, revealed significant antimicrobial properties. In vitro tests indicated effective inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Case Study 2: Anti-inflammatory Properties

A study focusing on the anti-inflammatory effects of pyrazole derivatives demonstrated that compounds similar to this compound could effectively reduce inflammation markers in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .

PropertyValue
Antimicrobial ActivityMIC against S. aureus: 0.22 - 0.25 μg/mL
Anti-inflammatory EffectsSignificant reduction in inflammation markers
Synthesis MethodHydrazine + Ethyl Acetoacetate

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (Pyrazole Position) Molecular Formula Key Features Biological Relevance Reference
Target Compound 1: 4-methoxyphenyl; 3: COOH; 4: OH C12H12N2O4 Balanced polarity (COOH, OH) and lipophilicity (4-methoxyphenyl) Potential CB1 activity (inferred)
5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid 1: H; 3: COOH; 5: 4-methoxyphenyl C11H10N2O3 Carboxylic acid at position 3; methoxy at position 5 (meta-substitution) Unspecified
4-Methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid 1: Phenyl; 3: COOH; 4: OCH3 C11H10N2O3 Methoxy replaces hydroxyl; reduced hydrogen bonding capacity Unspecified
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid 1: 4-chlorophenyl; 3: COOH; 4: OH C10H7ClN2O3 Chlorine (electron-withdrawing) enhances lipophilicity vs. methoxy Unspecified
CP-272871 (CB1 ligand) 1: 2-chlorophenyl; 3: CONHPh; 4: CN; 5: 4-methoxyphenyl C24H18ClN5O2 Cyano and amide groups enhance CB1 inverse agonist activity CB1 receptor inverse agonist
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1: 4-methoxyphenyl; 3: COOH; 5: CH3 C12H12N2O3 Methyl group increases steric hindrance; reduced solubility Unspecified

Key Findings from Research

  • Cannabinoid Receptor Modulation: Analogs like CP-272871 () demonstrate that electron-withdrawing groups (e.g., Cl, CN) and amide linkages enhance CB1 receptor binding and inverse agonist activity. The target compound’s hydroxyl group may compete with these effects but could improve solubility for in vivo applications.
  • Antimicrobial Activity : Pyrazole-3-carboxylic acid derivatives with bulky substituents (e.g., 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid) exhibit antimicrobial properties, suggesting the target compound’s hydroxyl and methoxy groups may offer a unique balance of hydrophilicity and bioactivity .
  • Metabolic Stability : Chlorine substituents (e.g., in 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid) improve metabolic stability but reduce solubility compared to methoxy/hydroxy analogs .

Discussion: Substituent Effects on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy (target compound) and methyl groups () enhance lipophilicity but may reduce receptor affinity compared to electron-withdrawing substituents like Cl or CN .
    • Hydroxyl groups (target compound) improve solubility but may limit blood-brain barrier penetration.
  • Positional Isomerism :
    • Carboxylic acid at position 3 (target compound) vs. position 5 () alters hydrogen-bonding patterns and molecular dipole moments, affecting interactions with biological targets.
  • Hybrid Structures: Compounds combining methoxy and chloro groups (e.g., 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide in ) highlight the synergistic effects of mixed substituents on receptor selectivity .

Biological Activity

4-Hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

  • Molecular Formula: C11H10N2O4
  • SMILES Representation: COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)O

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. The compound has shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
MDA-MB-231 (Breast)2.43 - 7.84
HepG2 (Liver)4.98 - 14.65
A549 (Lung)193.93

In a study evaluating a series of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition in MDA-MB-231 and HepG2 cells, indicating their potential as anticancer agents . The mechanism of action involves the induction of apoptosis through the enhancement of caspase-3 activity and morphological changes in treated cells .

Anti-inflammatory Properties

The pyrazole moiety is known for its anti-inflammatory effects. Compounds containing this structure can inhibit the release of pro-inflammatory cytokines and modulate various signaling pathways involved in inflammation.

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokine Inhibition (%)Reference
4-Hydroxy-Pyrazole Derivative40.76 - 52.03
Control (Positive)--

In vitro studies have demonstrated that derivatives of this compound can significantly reduce the levels of TNF-alpha and other inflammatory markers in cell cultures, showcasing their potential for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, revealing activity against various bacterial strains.

Table 3: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli<100 μg/mL
S. aureus<50 μg/mL

These findings indicate that compounds like this compound could be developed into effective antimicrobial agents.

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives:

  • Breast Cancer Treatment : A study showed that a derivative similar to this compound induced apoptosis in MDA-MB-231 cells at concentrations as low as 1 μM, highlighting its potential for targeted cancer therapy .
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of pyrazole derivatives resulted in a significant reduction in joint swelling and inflammatory markers compared to controls .

Q & A

Q. Q1. What synthetic strategies are effective for preparing 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid and its derivatives?

Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides can yield pyrazole-carboxylic acid derivatives . Post-synthesis, purification via recrystallization (e.g., using ethanol/water) and characterization by IR (to confirm -OH and -COOH groups), 1^1H-NMR (to verify substitution patterns), and mass spectrometry (for molecular ion peaks) are critical. Melting points (e.g., 212–213°C for related analogs) should align with literature values to confirm purity .

Q. Q2. How can researchers validate the structural integrity of this compound?

Answer: X-ray crystallography is the gold standard for resolving ambiguities in substitution patterns. For instance, monoclinic crystal systems (space group P2/c) with lattice parameters (e.g., a = 13.192 Å, b = 8.817 Å, c = 30.012 Å) provide definitive bond lengths and angles . Complementary techniques include elemental analysis (C, H, N within ±0.4% of theoretical values) and high-resolution mass spectrometry (HRMS) to confirm molecular formulas (e.g., C12_{12}H12_{12}N2_2O3_3) .

Biological Activity and Mechanism

Q. Q3. What pharmacological activities are associated with this compound?

Answer: Pyrazole-3-carboxylic acid derivatives exhibit analgesic and anti-inflammatory properties, likely mediated through COX-2 inhibition or cannabinoid receptor modulation. For example, 1-(2,4-dichlorophenyl)-4-methyl analogs show inverse agonism at CB1 receptors (IC50_{50} < 100 nM), which can be assessed via radioligand displacement assays using 3^3H-SR141716A . In vivo ulcerogenic activity should be evaluated using rat models (e.g., NSAID-induced gastric lesions) to balance efficacy and safety .

Q. Q4. How do substituents on the pyrazole ring influence bioactivity?

Answer: Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position enhance receptor binding affinity, while methoxy groups at the 1-phenyl ring improve solubility and metabolic stability. For instance, replacing 4-Cl with 4-OCH3_3 in CB1 ligands reduces logP by ~0.5 units, altering blood-brain barrier permeability. Structure-activity relationship (SAR) studies should combine docking simulations (e.g., using AutoDock Vina) with in vitro functional assays (cAMP modulation) .

Advanced Analytical and Structural Challenges

Q. Q5. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

Answer: Discrepancies in 1^1H-NMR signals (e.g., aromatic proton splitting) often arise from tautomerism or solvent effects. Deuterated DMSO-d6_6 or CDCl3_3 can stabilize specific tautomers. For example, the -COOH proton typically appears as a broad singlet at δ 12–14 ppm in DMSO-d6_6, while methylsulfanyl groups resonate at δ 2.5–3.0 ppm. Cross-validation with 13^13C-NMR (e.g., carbonyl carbons at δ 165–170 ppm) and 2D experiments (HSQC, HMBC) is essential .

Q. Q6. What computational methods aid in predicting the reactivity of this compound?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) can optimize geometries and predict reaction pathways. For instance, Fukui indices identify nucleophilic sites (e.g., the pyrazole N2 position), guiding functionalization strategies. Molecular dynamics simulations (50 ns trajectories) assess stability in physiological environments, such as interactions with serum albumin .

Contradictory Data and Troubleshooting

Q. Q7. How should researchers address discrepancies in biological activity across studies?

Answer: Variations in assay conditions (e.g., cell lines, agonist concentrations) often explain contradictions. For CB1 receptor studies, ensure consistent use of CHO-K1 cells expressing human CB1 and standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4). Normalize data to reference agonists (e.g., CP-55,940) and apply statistical validation (ANOVA with Tukey’s post hoc test, p < 0.05) .

Q. Q8. Why might synthetic yields vary significantly between batches?

Answer: Impurities in starting materials (e.g., hydrazine hydrate) or moisture-sensitive intermediates (e.g., acid chlorides) are common culprits. Implement strict anhydrous conditions (Schlenk line) and monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent). For low-yielding steps (e.g., <35% in amide couplings), optimize stoichiometry (1.2 eq. coupling reagent) or switch to microwave-assisted synthesis (60°C, 30 min) .

Advanced Applications and Derivatives

Q. Q9. How can this compound be derivatized for targeted drug delivery?

Answer: Conjugate the carboxylic acid with PEGylated amines (e.g., H2_2N-PEG2000_{2000}-OMe) via EDC/NHS chemistry to enhance solubility. Alternatively, biotinylation (biotin hydrazide, DMF, 50°C) enables avidin-based targeting. Validate conjugates using MALDI-TOF MS and in vitro uptake assays (e.g., fluorescence labeling in HeLa cells) .

Q. Q10. What role does this compound play in metallodrug design?

Answer: The pyrazole-carboxylate moiety chelates transition metals (e.g., Cu2+^{2+}, Pt2+^{2+}), forming complexes with antitumor activity. Synthesize Cu(II) complexes by refluxing the ligand with CuCl2_2·2H2_2O in methanol (1:2 molar ratio). Characterize via UV-Vis (d-d transitions at 600–700 nm) and evaluate cytotoxicity against MCF-7 cells (MTT assay, IC50_{50} < 10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.